N-[(7E)-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE
Overview
Description
N-[(7E)-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE is a complex organic compound belonging to the class of heterocyclic compounds. It features a furochromene core, which is a fused ring system containing both furan and chromene rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7E)-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE typically involves multi-step organic reactions. One common method includes the condensation of 3-acetoacetyl-2H-chromen-2-one with hydroxylamine under controlled conditions . The reaction is carried out in an ethanol solvent with triethylamine as a catalyst, and the mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(7E)-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxylamine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
N-[(7E)-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(7E)-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-acetoacetyl-2H-chromen-2-one: A precursor in the synthesis of the compound.
Chromone congeners: Similar compounds with potential anticancer activity.
Uniqueness
N-[(7E)-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE is unique due to its specific furochromene core and the presence of the hydroxylamine moiety.
Properties
IUPAC Name |
(NE)-N-(2,3,5,9-tetramethylfuro[3,2-g]chromen-7-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-7-5-13(16-17)19-14-9(3)15-12(6-11(7)14)8(2)10(4)18-15/h5-6,17H,1-4H3/b16-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTNRHIPMHBMLU-DTQAZKPQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO)OC2=C(C3=C(C=C12)C(=C(O3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\O)/OC2=C(C3=C(C=C12)C(=C(O3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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